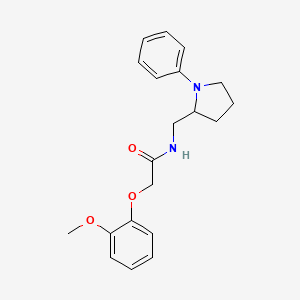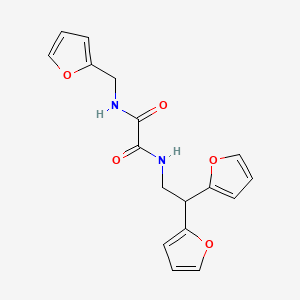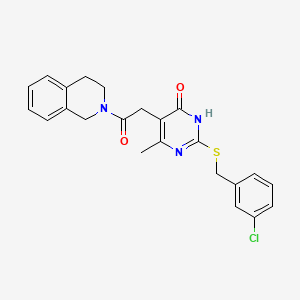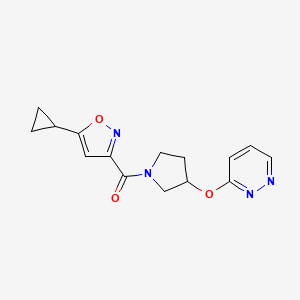
2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chlorophenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Nitrile Group Introduction: The nitrile group is introduced via a reaction with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins or enzymes. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine
- 2-Amino-4-(2-chlorophenyl)-5-methylpyridine-3-carbonitrile
- 2-Amino-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
Uniqueness
2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorophenyl and 4-chlorophenyl groups, along with the nitrile and amino functionalities, provides a distinct profile that can be exploited in various applications.
Propiedades
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c1-11-17(14-4-2-3-5-16(14)21)15(10-22)19(23)24-18(11)12-6-8-13(20)9-7-12/h2-9H,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOFGGLEUASNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2599579.png)

![4-[(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2599587.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599592.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2599593.png)

![N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2599595.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2599596.png)




